2-amino-3-(2,3-dimethylphenyl)propanoic Acid
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Overview
Description
2-Amino-3-(2,3-dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO2. It is a derivative of phenylalanine, where the phenyl group is substituted with two methyl groups at the 2 and 3 positions.
Scientific Research Applications
2-Amino-3-(2,3-dimethylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary targets of 2-amino-3-(2,3-dimethylphenyl)propanoic acid are currently unknown. The compound is a derivative of phenylalanine, suggesting that it may interact with biological systems in a similar manner
Mode of Action
As a phenylalanine derivative, it may interact with its targets in a similar manner to other amino acids . . More research is needed to elucidate these mechanisms .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to phenylalanine, it may be involved in similar biochemical pathways .
Result of Action
As a derivative of phenylalanine, it may have similar effects on protein synthesis and other cellular processes .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action . More research is needed to elucidate these influences.
Biochemical Analysis
Cellular Effects
It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions .
Dosage Effects in Animal Models
The effects of different dosages of 2-amino-3-(2,3-dimethylphenyl)propanoic Acid in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is speculated that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is speculated that this compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is speculated that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(2,3-dimethylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,3-dimethylbenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding α-aminonitrile.
Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic conditions to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(2,3-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Comparison with Similar Compounds
- 2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid
- 2-Amino-3-(2-dimethylamino-phenyl)propanoic acid
- 3-Amino-3-(2-nitrophenyl)propanoic acid
Comparison:
- 2-Amino-3-(2,3-dimethylphenyl)propanoic acid is unique due to the presence of two methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity.
- 2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid has hydroxyl groups that can form hydrogen bonds, affecting its solubility and interactions with biological molecules.
- 2-Amino-3-(2-dimethylamino-phenyl)propanoic acid contains a dimethylamino group, which can alter its electronic properties and reactivity.
- 3-Amino-3-(2-nitrophenyl)propanoic acid has a nitro group that can participate in redox reactions, making it useful in different chemical contexts .
Properties
IUPAC Name |
2-amino-3-(2,3-dimethylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-4-3-5-9(8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOQLMVNYYJZEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C(=O)O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393150 |
Source
|
Record name | 2-amino-3-(2,3-dimethylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103855-82-9 |
Source
|
Record name | 2-amino-3-(2,3-dimethylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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